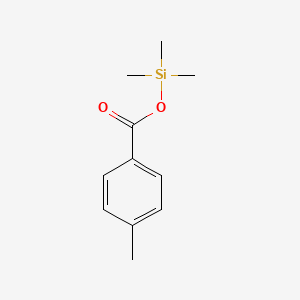
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester: is a chemical compound known for its unique structure and properties It is a derivative of carbanilic acid, featuring a piperidinyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with piperidinyl alcohols. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common synthetic routes include:
Esterification Reaction: This involves reacting 2,6-dimethylcarbanilic acid with N-propyl-4-piperidinol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Catalytic Methods: Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are used to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial synthesis.
化学反应分析
Types of Reactions
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Carbanilic acid, 2,6-dimethyl-, N-isopropyl-4-piperidinyl ester
- Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester
Uniqueness
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester is unique due to its specific ester group and piperidinyl substitution, which confer distinct chemical and biological properties
属性
CAS 编号 |
33531-37-2 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(1-propylpiperidin-4-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20) |
InChI 键 |
XGGVMZAOGRFJIR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)

![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
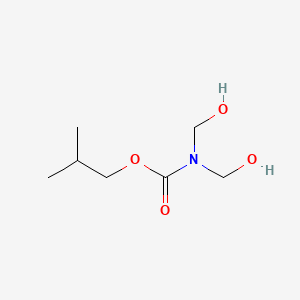
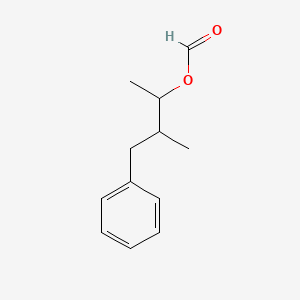
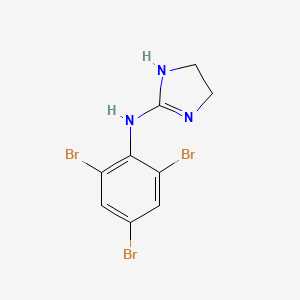


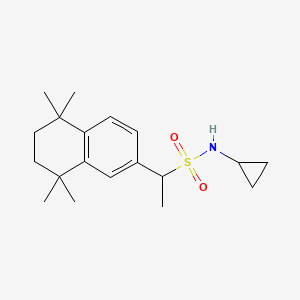
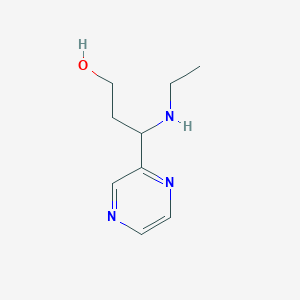

![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
